
Para-fluoroethamphetamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of para-fluoroethamphetamine typically involves the reaction of para-fluorophenylacetone with methylamine. This reaction is carried out under reductive amination conditions, often using a reducing agent such as sodium cyanoborohydride. The reaction is usually performed in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the compound’s psychoactive properties .
Analyse Des Réactions Chimiques
Types of Reactions
Para-fluoroethamphetamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form para-fluoroamphetamine.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Para-fluoroamphetamine.
Reduction: Para-fluoroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Para-fluoroethamphetamine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine, serotonin, and norepinephrine.
Medicine: Investigated for potential therapeutic uses, although its psychoactive properties limit its application.
Mécanisme D'action
Para-fluoroethamphetamine exerts its effects by acting as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine. It increases the levels of these neurotransmitters in the synaptic cleft by promoting their release from presynaptic neurons and inhibiting their reuptake. This leads to increased stimulation, mood elevation, and empathogenic effects .
Comparaison Avec Des Composés Similaires
Para-fluoroethamphetamine is structurally similar to other substituted amphetamines, such as:
- Amphetamine
- Methamphetamine
- 4-Fluoroamphetamine
- 4-Fluoromethamphetamine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. It produces less hyperthermia compared to similar compounds like para-methoxyamphetamine and 3-methylthioamphetamine .
List of Similar Compounds
- Amphetamine
- Methamphetamine
- 4-Fluoroamphetamine
- 4-Fluoromethamphetamine
Propriétés
Numéro CAS |
3823-30-1 |
|---|---|
Formule moléculaire |
C11H16FN |
Poids moléculaire |
181.25 g/mol |
Nom IUPAC |
N-ethyl-1-(4-fluorophenyl)propan-2-amine |
InChI |
InChI=1S/C11H16FN/c1-3-13-9(2)8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 |
Clé InChI |
PUJNOWQUPWZVER-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)CC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


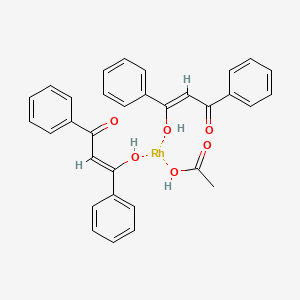

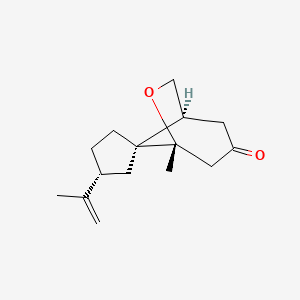



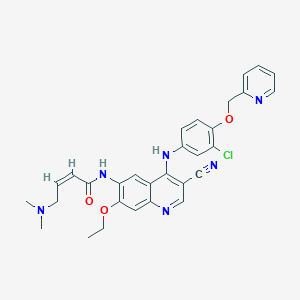

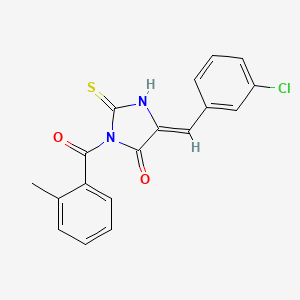
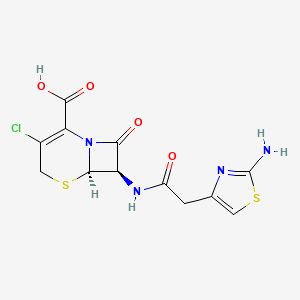

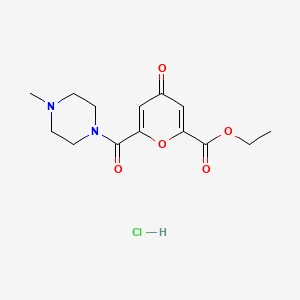
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)

